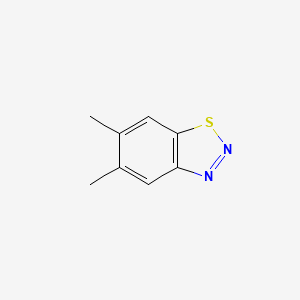

5,6-Dimethyl-1,2,3-benzothiadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58901-10-3 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

5,6-dimethyl-1,2,3-benzothiadiazole |

InChI |

InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)11-10-9-7/h3-4H,1-2H3 |

InChI Key |

LVOKRXRSQIWJBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)SN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethyl 1,2,3 Benzothiadiazole

Foundational Synthetic Routes to the 1,2,3-Benzothiadiazole (B1199882) Core

The construction of the 1,2,3-benzothiadiazole ring system is a critical first step, with various methods developed over time to achieve this heterocyclic core.

Historical and Contemporary Approaches to Ring Closure Reactions

Historically, the synthesis of 1,2,3-benzothiadiazoles often involved the diazotization of an appropriately substituted o-aminothiophenol. A more contemporary and widely utilized method is the Herz reaction, which involves the treatment of an aniline (B41778) with sulfur monochloride. However, the de novo synthesis of substituted benzothiadiazoles, including the 5,6-dimethyl derivative, typically starts from substituted aryl-1,2-diamines and toxic thionyl chloride (SOCl₂), which can be cumbersome to prepare. diva-portal.org

Another significant approach involves the reductive cyclization of nitroarenes. For instance, the Cadogan reaction provides a pathway to the benzothiadiazole core with notable regioselectivity, which is a rare feature for such cyclizations when multiple unhindered sites are present. nih.govacs.org

Adaptable Synthetic Protocols for 5,6-Dimethyl-1,2,3-benzothiadiazole Scaffold Construction

The synthesis of this compound specifically can be achieved through the cyclization of 4,5-dimethyl-1,2-phenylenediamine with a suitable sulfur-containing reagent. While direct synthesis from commercially available starting materials is ideal, multi-step sequences are often necessary to introduce the desired dimethyl substitution pattern prior to the ring-closing reaction.

Strategies for Regioselective Functionalization and Derivatization

Once the this compound core is in hand, further functionalization allows for the fine-tuning of its properties and the creation of more complex molecular architectures.

Direct C-H Alkylation and Arylation via Photoredox Catalysis

Recent advancements have highlighted the utility of photoredox catalysis for the direct C-H functionalization of the benzothiadiazole ring. nih.govacs.orgdp.tech This transition-metal-free method allows for the direct alkylation of the benzothiadiazole scaffold at room temperature using readily available carboxylic acid derivatives, such as N-hydroxyphthalimide esters (NHPEs), as alkylating agents. nih.govacs.org This approach is noted for its mild conditions, scalability, and high regioselectivity, typically favoring the 4-position due to its more electron-deficient character. acs.org The proposed mechanism involves the generation of an alkyl radical from the NHPE, which then adds to the benzothiadiazole ring. acs.org

Similarly, direct C-H arylation of benzothiadiazoles can be achieved. For instance, ruthenium-catalyzed C-H activation has been shown to be highly regioselective for the C4 position. diva-portal.orgnih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Extended Conjugation

Metal-catalyzed cross-coupling reactions are powerful tools for extending the π-conjugation of the this compound system by introducing aryl or other unsaturated moieties.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. libretexts.orgnih.gov It typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org For the functionalization of this compound, a halogenated derivative would first be prepared, which can then be coupled with a variety of boronic acids or esters to introduce new substituents. diva-portal.orgnih.gov The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also typically catalyzed by palladium. mdpi.comorganic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. wikipedia.orgharvard.edu This method has been successfully employed for the synthesis of π-spacer–acceptor–π-spacer type compounds based on the benzothiadiazole core, demonstrating its utility in creating extended conjugated systems. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While highly effective, the air and water sensitivity of the organozinc reagents can be a practical challenge. wikipedia.org

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Organohalide | Palladium | Mild conditions, commercially available reagents. libretexts.org |

| Stille | Organotin | Organohalide | Palladium | High functional group tolerance, stable reagents. mdpi.comwikipedia.org |

| Negishi | Organozinc | Organohalide | Nickel or Palladium | Couples various carbon hybridizations. wikipedia.orgorganic-chemistry.org |

Annulation Reactions and Formation of Fused Polycyclic Systems

Annulation reactions provide a pathway to construct fused polycyclic systems, incorporating the this compound unit into larger, more complex aromatic structures. These reactions often involve the formation of new rings onto the existing benzothiadiazole core. For example, ring-closing reactions of appropriately functionalized benzothiadiazole derivatives can lead to the formation of fused heterocyclic systems. acs.orgresearchgate.net The generation of aryne intermediates from functionalized benzothiadiazoles and their subsequent trapping with various arynophiles is another powerful strategy for building fused systems. diva-portal.orgnih.gov

Radical Bromination and Subsequent Substitution Pathways

The introduction of bromine atoms onto the this compound scaffold is a key transformation, opening up avenues for further functionalization. While direct radical bromination of the methyl groups is a potential pathway, the reactivity of the aromatic core also plays a significant role.

Studies on the related 2,1,3-benzothiadiazole (B189464) (BTD) have shown that bromination can be achieved using various reagents and conditions. For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid has been reported as an alternative to the more conventional bromine/hydrobromic acid system for brominating the benzene (B151609) ring of BTD. utm.myresearchgate.netutm.my This method allows for the substitution of bromine at the 4- and 7-positions of the BTD core. utm.my The reaction proceeds under drastic conditions, highlighting the stability of the benzothiadiazole ring system. utm.myresearchgate.netutm.my

In the case of this compound, the presence of the electron-donating methyl groups would influence the regioselectivity of electrophilic aromatic substitution. However, radical conditions, often initiated by light or radical initiators, would favor bromination at the benzylic positions of the methyl groups. This would lead to the formation of bromomethyl or dibromomethyl derivatives, which are versatile intermediates for subsequent nucleophilic substitution reactions. These substitution pathways allow for the introduction of a wide variety of functional groups, thereby enabling the synthesis of a diverse range of derivatives.

Improved methods for the synthesis of key building blocks like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) have been developed, which are crucial for subsequent cross-coupling reactions. researchgate.net

Diversity-Oriented Synthesis for Constructing Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, which are invaluable for the discovery of new compounds with desired properties. The this compound scaffold can serve as a starting point for DOS, leveraging its unique chemical properties to create extensive compound libraries.

The general principles of DOS involve the use of a common starting material that undergoes a series of branching reaction pathways to generate a wide array of molecular architectures. For instance, a strategy based on a polymer-supported hypervalent iodine reagent has been utilized for the diversity-oriented synthesis of benzimidazole (B57391) and benzoxazole (B165842)/thiazole libraries. nih.gov This highlights the potential for applying similar solid-phase or solution-phase combinatorial techniques starting from functionalized this compound derivatives.

Furthermore, the concept of DOS has been successfully applied to the synthesis of novel pimprinine (B1677892) derivatives containing a 1,3,4-oxadiazole-5-thioether moiety, demonstrating the utility of this approach in generating compounds with potential biological activity. nih.gov The generation of diverse benzothiazole (B30560) and benzoxazole libraries has also been achieved through various synthetic methods. organic-chemistry.org

Mechanistic Insights into Organic Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and for the rational design of new synthetic transformations.

Electron-Withdrawing Character and its Influence on Reactivity

The 1,2,3-benzothiadiazole ring system is recognized as an electron-withdrawing group. This characteristic significantly influences the reactivity of the molecule. The electron-withdrawing nature of the heterocycle deactivates the attached benzene ring towards electrophilic substitution, often requiring harsh reaction conditions. diva-portal.org

The electron-accepting properties of the related benzo[1,2-d:4,5-d']bis( utm.mynih.govchemicalbook.comthiadiazole) system have been noted, with its derivatives participating in reactions like aromatic nucleophilic substitution and palladium-catalyzed cross-coupling. mdpi.com The introduction of electron-withdrawing substituents, such as fluorine atoms, onto the benzothiadiazole core can further enhance its electron-accepting ability, leading to a decrease in the Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.net This modulation of electronic properties is a key strategy in the design of materials for organic electronics. researchgate.netresearchgate.net

The influence of the electron-withdrawing benzothiadiazole group has also been observed in intramolecular charge-transfer (ICT) chromophores, where it can enhance the efficiency of ICT and increase the dipole moment difference between the ground and excited states. rsc.org The presence of the electron-withdrawing thiadiazole ring contributes to low LUMO energy levels, a desirable feature for various optoelectronic applications. mdpi.com

Investigation of Reaction Intermediates and Transition States

Detailed mechanistic studies, often combining experimental techniques like kinetic analysis and isotopic labeling with computational investigations, are essential for elucidating the intricate pathways of organic reactions. For instance, in the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines, a stepwise addition/N2 elimination/cyclization pathway was proposed, rather than a concerted Diels-Alder reaction. escholarship.org The initial nucleophilic attack was identified as the rate-limiting step, and no reaction intermediates were observed via 1H NMR monitoring, indicating that the first step is the slowest. escholarship.org

Computational studies have been employed to understand the regioselectivity of reactions and the stability of intermediates. For example, in the context of aryne chemistry involving 2,1,3-benzothiadiazole, the regioselectivity of aryne capture reactions was discussed with reference to the Aryne Distortion Model. diva-portal.org Quantum-mechanical calculations have also been used to predict the electronic properties of benzothiadiazole isomers, such as the LUMO energy and energy band gap, providing insights into their potential as electronic materials. nih.gov

The investigation of transition states through computational modeling helps in understanding the energetic barriers of different reaction pathways. For example, in the reaction of amidines with azines, the transition state of the rate-determining step involves the accumulation of a partial positive charge on the amidine carbon, which was supported by Hammett plot analysis. escholarship.org

Advanced Spectroscopic and Structural Characterization of 5,6 Dimethyl 1,2,3 Benzothiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms. mdpi.com

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 5,6-Dimethyl-1,2,3-benzothiadiazole, the aromatic protons typically appear in the range of δ 6.0-9.5 ppm. The exact chemical shifts are influenced by the electronic environment created by the fused thiadiazole ring and the methyl substituents. The methyl protons themselves are expected to produce singlet peaks in a region characteristic of aromatic methyl groups. For instance, in related benzothiazole (B30560) structures, methyl protons have been observed at specific chemical shifts that help confirm their position on the benzene (B151609) ring. ias.ac.in

The analysis of coupling constants (J values) between adjacent protons further elucidates the substitution pattern on the aromatic ring. rsc.org These J-values are critical for distinguishing between different isomers and confirming the 5,6-disubstituted pattern.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Benzothiadiazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-H) | 6.0 - 9.5 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the molecular symmetry and the presence of different carbon types (quaternary, methine, methyl).

The aromatic carbons of the benzene ring typically resonate in the range of δ 110-150 ppm. The carbons of the thiadiazole ring will have their own characteristic chemical shifts, influenced by the adjacent nitrogen and sulfur atoms. The chemical shifts of the two methyl carbons provide further structural confirmation. For example, in similar heterocyclic systems, the chemical shifts of aromatic and methyl carbons have been well-documented. ias.ac.inrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is often employed in computational studies to predict and verify ¹³C NMR chemical shifts. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-quaternary) | 130 - 150 |

Note: These are approximate ranges and can be influenced by the specific derivative and solvent.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational changes. ox.ac.uk For derivatives of this compound that may have flexible side chains or exhibit restricted rotation around certain bonds, VT-NMR can provide valuable information. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, separate signals for different conformers might be observed, which coalesce into a single averaged signal at higher temperatures. This allows for the determination of the energy barriers associated with these conformational changes. ox.ac.uk While specific VT-NMR studies on this compound are not widely reported, the principles of this technique are broadly applicable to related heterocyclic systems for understanding their dynamic behavior. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula, C₈H₈N₂S, corresponding to a molecular weight of approximately 164.23 g/mol . cymitquimica.com

The fragmentation of 1,2,3-benzothiadiazole (B1199882) derivatives under electron impact often involves the loss of a molecule of nitrogen (N₂), a characteristic feature of this heterocyclic system. nih.gov This would result in a significant fragment ion peak at m/z corresponding to the loss of 28 amu from the molecular ion. Further fragmentation would likely involve the cleavage of the methyl groups and fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. ias.ac.in

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 164 | [C₈H₈N₂S]⁺ | Molecular Ion |

| 136 | [C₈H₈S]⁺ | Loss of N₂ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound and its derivatives is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. rsc.org The position of the absorption maxima (λ_max_) and the shape of the bands are influenced by the extent of conjugation and the nature of the substituents.

For many benzothiadiazole derivatives, absorption bands are observed in the UV region. rsc.org The introduction of the two methyl groups on the benzene ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound. The solvent can also influence the position of the absorption bands. Studying the UV-Vis spectra in solvents of varying polarity can provide information about the nature of the electronic transitions. rsc.org For instance, benzothiazole-substituted phthalocyanine (B1677752) complexes have been studied for their photophysical and photochemical properties using UV-Vis spectroscopy. researchgate.net

Table 4: General UV-Vis Absorption Characteristics for Benzothiadiazole Derivatives

| Transition Type | Typical Wavelength Range (nm) |

|---|

Note: The specific λ_max_ values will depend on the full structure of the derivative and the solvent used.

Solvent Effects on Electronic Absorption

The influence of the solvent environment on the electronic absorption properties of benzothiadiazole derivatives provides insight into the polarity of the molecule's ground state. Studies on various benzothiazole and benzothiadiazole derivatives reveal that the effect of solvent polarity on the maximum absorption wavelength (λmax) is often minimal.

For instance, research on certain benzothiazole compounds showed no significant shift in λmax when moving from the gas phase to various polar and non-polar solvents, including ethanol, acetone, DMF, and DMSO nih.gov. Similarly, the UV/Vis absorption spectra of some imidazo-benzothiadiazole derivatives did not exhibit noticeable solvatochromism nih.gov. A slight bathochromic (red) shift was observed when varying the solvent, indicating a low polarity in the ground state of these molecules nih.gov. This suggests that for many derivatives of the benzothiadiazole core, the electronic absorption is relatively insensitive to the polarity of the surrounding medium.

| Compound Family | Solvents Used | Observed Effect on Absorption (λmax) | Reference |

|---|---|---|---|

| Imidazo-benzothiadiazole derivatives | Various polarities | No noticeable solvatochromism; very slight bathochromic shift with increasing polarity. | nih.gov |

| Substituted benzothiazole derivatives | Ethanol, Acetone, DMF, DMSO | No significant effect on λmax observed between gas phase and solvent phase. | nih.gov |

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence spectroscopy is a powerful tool to investigate the emissive properties of benzothiadiazole derivatives, revealing details about their excited states, quantum efficiency, and sensitivity to the local environment.

The emission characteristics of benzothiadiazole derivatives are highly dependent on their specific molecular structure and environment (solution or solid state). The photoluminescence quantum yield (PLQY or Φf), a measure of a substance's emission efficiency, can vary dramatically.

For example, the donor-acceptor molecule 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] nih.govnih.govresearchgate.netthiadiazole (BT-SCC) exhibits a relatively weak quantum yield of approximately 0.10 in a dichloromethane (B109758) solution, with its emission peaking at 546 nm mdpi.com. In contrast, unsymmetrically substituted benzothiadiazole luminophores can achieve high quantum yields when incorporated into a film matrix nih.gov. Furthermore, the introduction of a gold(I) center to benzothiadiazole-based ligands can lead to exceptionally high luminescence, with quantum yields reported to be above 80% ub.edu. This highlights the significant role that molecular design and substitution play in tuning the emissive output of this class of compounds.

| Compound/Derivative Class | Medium | Emission Maxima (λem) | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|---|

| BT-SCC | CH2Cl2 | 546 nm | ~10% | mdpi.com |

| Unsymmetrically Substituted BTDs | mCP matrix film | 525 - 556 nm | High | nih.gov |

| Gold(I) BTD derivatives | Solution | Varies with solvent | >80% | ub.edu |

| Fluorinated BTD D-A-D Fluorophores | THF, Solid State, Film | 445 - 672 nm | Varies (ACQ and AIEE behavior) | researchgate.net |

Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature in many benzothiadiazole derivatives, particularly in their emission spectra. This sensitivity arises from changes in the dipole moment of the molecule upon photoexcitation.

Aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives are reported to display remarkable solvatofluorochromism, where their fluorescence color changes depending on the solvent used nih.govresearchgate.net. This indicates that their photoexcited states possess a polar character that is stabilized by polar solvents nih.gov. Similarly, certain gold(I) benzothiadiazole derivatives show a significant bathochromic shift in their emission of approximately 60 nm as solvent polarity increases ub.edu. This behavior underscores the potential of these compounds as environmental sensors, where changes in emission color can report on the polarity of their surroundings.

| Compound Family | Behavior | Observation | Reference |

|---|---|---|---|

| Imidazo-benzothiadiazole derivatives | Solvatofluorochromism | Emission spectra show significant shifts with solvent polarity, while absorption spectra do not. | nih.govresearchgate.net |

| Gold(I) benzothiadiazole derivatives | Solvatochromism | Emission wavelength can be shifted by ca. 60 nm by varying solvent polarity. | ub.edu |

| Fluorinated D-A-D BTDs | Solvatochromism | Exhibit sensitive solvatochromism effects, especially in solution. | researchgate.net |

Reverse intersystem crossing (RISC) is a mechanism that allows for the conversion of non-emissive triplet excitons back into emissive singlet excitons, a process central to thermally activated delayed fluorescence (TADF). In some benzothiadiazole derivatives, the energy gap between the lowest singlet (S₁) and lowest triplet (T₁) states is too large (0.5–0.8 eV) to facilitate efficient RISC from the T₁ state nih.gov.

However, recent research has focused on "hot exciton" materials, where RISC can occur from higher-lying triplet states (Tₙ, n>1) to the S₁ state nih.govacs.org. This process, known as high-lying RISC (h-RISC), provides an alternative pathway for harvesting triplet excitons. Studies have shown that deuterating benzothiadiazole-based emitters can enhance h-RISC rates by suppressing non-radiative decay processes acs.org. Furthermore, the dielectric environment, such as the solvent, plays a critical role. It can substantially lower the activation energy for RISC, increasing its rate by up to three orders of magnitude compared to a vacuum, thereby enhancing the efficiency of TADF emitters nih.govarxiv.org.

X-ray Crystallography for Solid-State Molecular Organization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable data on bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of materials.

The single-crystal X-ray diffraction (SC-XRD) analysis of benzothiadiazole derivatives reveals their molecular conformation and packing in the solid state. For example, the crystal structure of a methylated derivative of a sirdalud metabolite, 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, was elucidated to confirm its molecular structure rsc.org.

More detailed crystallographic data is available for functionalized derivatives. Gold(I) complexes with a 4-ethynyl-7-(4-nonylphenyl)benzo[c] nih.govnih.govresearchgate.netthiadiazole ligand have been characterized, revealing details about their molecular alignment and the absence of aurophilic (Au···Au) interactions ub.edu. Similarly, the structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, a related heterocyclic compound, was determined to belong to the triclinic crystal system with a P-1 space group mdpi.com. The analysis of fluorinated benzothiadiazole derivatives has also been supported by single-crystal X-ray diffraction researchgate.net. These studies are crucial for establishing structure-property relationships in the solid state.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Gold(I)-triphenylphosphane-BTD derivative (Compound 3) | Triclinic | P-1 | a = 9.286(2) Å, b = 15.688(4) Å, c = 16.969(4) Å α = 107.570(9)°, β = 99.431(9)°, γ = 93.303(9)° | ub.edu |

| Gold(I)-tri-1-naphthylphosphane-BTD derivative (Compound 4) | Monoclinic | P2₁/n | a = 13.704(2) Å, b = 20.015(3) Å, c = 17.525(2) Å β = 104.992(5)° | ub.edu |

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DBH) | Triclinic | P-1 | a = 8.1691(16) Å, b = 10.970(2) Å, c = 14.129(3) Å α = 88.94(3)°, β = 83.21(3)°, γ = 70.81(3)° | mdpi.com |

| 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide | Structure examined by X-ray crystallography; specific parameters not listed in abstract. | rsc.org |

Analysis of Intermolecular Interactions (e.g., S···N Bonding, π–π Stacking, Hydrogen Bonding)

The solid-state arrangement of benzothiadiazole derivatives is significantly influenced by a variety of non-covalent interactions. These interactions, including sulfur-nitrogen (S···N) contacts, π–π stacking, and hydrogen bonding, dictate the crystal packing and, consequently, the material's properties.

Derivatives of 2,1,3-benzothiadiazole (B189464) are known to engage in secondary bonding interactions such as chalcogen bonding and π–π stacking. nih.gov For instance, 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole exhibits shortened S···N contacts and "head-to-tail" π–π interactions between the benzothiadiazole units. nih.gov In the crystal structure of its hydrochlorinated derivative, (PyH-btd+)2(ZnCl4), the cations form "head-to-tail" π–π stacking tetramers, which are further stabilized by intermolecular N-H···Cl hydrogen bonds and S···Cl and Br···Br short contacts. nih.gov

In benzo[1,2-d:4,5-d′]bis( core.ac.uknih.govresearchgate.netthiadiazole) and its bromo derivatives, the planar molecules assemble into infinite stacks. mdpi.com These stacks are interconnected by weak N···S and N···Br interactions, while hydrogen bonding plays a minimal role due to the scarcity of hydrogen atoms. mdpi.com The introduction of a benzothiadiazole moiety into porous organic polymers has been shown to create active sites for forming strong hydrogen bonds with phosphoric acid, enhancing proton conductivity. acs.orgacs.org Similarly, in certain co-crystals, intermolecular O–H···O and N–H···O hydrogen bonds can assemble molecules into a 2D-net framework. mdpi.com

The presence of specific functional groups can also direct these interactions. For example, replacing a thiophene (B33073) unit with a pyrrole (B145914) unit can lead to intramolecular hydrogen bonding with the acceptor, modifying the electronic properties. researchgate.net The ability to form these non-covalent bonds is crucial for the design of materials with specific functions, such as those used in fluorescence imaging and electrocatalysis. acs.orgacs.org

Conformational Analysis within Crystalline Lattices

The conformation of this compound derivatives within a crystal lattice is a critical factor that influences their photophysical and electronic properties. X-ray diffraction studies have provided detailed insights into the molecular geometry and packing in the solid state.

For instance, the crystal structure of 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) (P2-BTD) has been refined, revealing a triclinic space group (P1̅) with four molecules per unit cell. acs.org Its organosilicon derivative, 4,7-bis(4-(trimethylsilyl)phenyl) BTD ((TMS-P)2-BTD), crystallizes in a monoclinic space group (P21/c) with a significantly larger unit cell containing 32 molecules. acs.org The planarity of the benzothiadiazole core is a common feature, as seen in the crystal structures of benzo[1,2-d:4,5-d′]bis( core.ac.uknih.govresearchgate.netthiadiazole) and its bromo derivatives. mdpi.com

In the absence of intramolecular hydrogen bonding, aromatic cores may adopt a gauche conformation to minimize steric repulsion between rings, as observed in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, where the torsion angle between the two aromatic rings is 71.8(2)°. nih.gov The conformation can also be influenced by intermolecular forces. In a compound containing a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium cation, the crystal structure is stabilized by a 2D-network of hydrogen bonds. mdpi.com The specific conformation adopted in the crystalline state can have a profound impact on the material's properties, such as its fluorescence quantum yield, which is often higher in the solid state due to the suppression of intermolecular vibration-induced emission quenching. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for analyzing the vibrational modes of molecules, providing a fingerprint of their structure and bonding. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational bands.

For 5,6-dimethyl benzimidazole (B57391), a related heterocyclic compound, the solid-phase FT-IR and FT-Raman spectra have been recorded and compared with theoretical calculations, showing good agreement. nih.gov In the analysis of benzothiazole, another related structure, the C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net For 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842), the C-N stretching vibrations are found in the 1330–1260 cm⁻¹ region. esisresearch.org

The vibrational spectra of triazoles and benzotriazoles have also been studied in detail, with assignments facilitated by DFT calculations. nih.gov These studies help to clarify ambiguities in previously reported vibrational assignments and can be used for the identification of new compounds containing these ring systems. nih.gov The presence and position of characteristic peaks in the FT-IR spectrum can confirm the successful synthesis of benzothiadiazole derivatives and provide information about the bonding within the molecule.

Electrochemical Characterization for Redox Potentials and Electron Affinities

The electrochemical properties of this compound derivatives, particularly their redox potentials and electron affinities, are crucial for their application in electronic devices and redox-active materials. Cyclic voltammetry is a common technique used to determine these properties.

Benzothiadiazole derivatives often exhibit reversible or quasi-reversible reduction processes. core.ac.ukrsc.org The reduction potentials can be tuned by the introduction of electron-donating or electron-withdrawing substituents. mdpi.com For example, the substitution of a nitro group (-NO2) can lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov Conversely, methyl (-CH3) groups can enhance hole injection capabilities. nih.gov

The ionization potential (IP) and electron affinity (EA) can be estimated from the oxidation and reduction onset potentials, respectively. rsc.orgsemanticscholar.org For a series of donor-acceptor-donor compounds containing a benzothiadiazole acceptor, the experimentally determined ionization potentials were found to be in a narrow range of 5.28–5.33 eV, while the electron affinity values showed larger differences depending on the molecular structure. rsc.org These values are important for predicting the charge transport properties and the efficiency of charge injection in organic electronic devices. nih.gov

The electrochemical behavior is also relevant for applications in redox flow batteries and electrocatalytic hydrogen production. researchgate.netacs.org The stability of the radical anions formed upon reduction is a key factor for long-term performance in these applications. researchgate.net

Theoretical and Computational Investigations on 5,6 Dimethyl 1,2,3 Benzothiadiazole Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the molecular geometry, electronic properties, and vibrational frequencies of benzothiadiazole derivatives nih.govnih.gov.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and the energy of its lowest electronic excitation nih.govirjweb.com.

For benzothiadiazole systems, the HOMO is typically distributed across the more electron-rich parts of the molecule, while the LUMO is often localized on the electron-deficient benzothiadiazole core nih.gov. The introduction of substituents at the 5- and 6-positions significantly tunes these energy levels. Methyl groups (-CH₃) are weakly electron-donating. Therefore, in 5,6-Dimethyl-1,2,3-benzothiadiazole, they are expected to raise the HOMO energy level compared to the unsubstituted parent compound, leading to a smaller HOMO-LUMO gap. This modification can shift the absorption and emission spectra to longer wavelengths (a red shift).

Computational studies on various BTD derivatives have demonstrated this tuning effect. For instance, replacing hydrogen with fluorine atoms (electron-withdrawing) at the 5,6-positions is known to lower the LUMO energy significantly nih.gov. The table below illustrates how different substituents can modulate the frontier orbital energies in the related 2,1,3-benzothiadiazole (B189464) system.

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Substituted Benzothiadiazole Derivatives

| Compound | Substituent Effect | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzo[c] researchgate.netresearchgate.netbiointerfaceresearch.comthiadiazole (BTD) | Reference | - | -0.71 | - |

| 5,6-Difluorobenzo[c] researchgate.netresearchgate.netbiointerfaceresearch.comthiadiazole | Electron-Withdrawing | - | -0.89 | - |

| Generic Donor-Substituted BTD | Electron-Donating | Higher (less negative) | Slightly affected | Smaller |

Note: Specific values for this compound are not available in the cited literature; this table provides a conceptual illustration based on data for related isomers and general chemical principles nih.gov.

Understanding the properties of excited states is critical for applications in photonics and optoelectronics. Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of singlet (S₁) and triplet (T₁) excited states mdpi.comsemanticscholar.org. The energy difference between these states is a key factor in processes like thermally activated delayed fluorescence (TADF) nih.gov.

For BTD-based molecules, TD-DFT calculations can predict absorption and emission wavelengths. The calculations also help elucidate the nature of electronic transitions, such as local excitations or intramolecular charge transfer (ICT) from a donor part of the molecule to the BTD acceptor core mdpi.com. In this compound, the lowest energy transition is expected to be a π-π* transition with some charge transfer character. The small energy gap between the second triplet state (T₂) and the first singlet state (S₁) can be a feature of BTD compounds, which is relevant for exciton utilization in OLEDs mdpi.com.

Conformational analysis investigates how a molecule's energy changes with the rotation around its single bonds. For this compound, this would involve studying the rotation of the methyl groups. While the rotation of methyl groups typically has a low energy barrier, steric interactions with adjacent parts of the molecule or in a packed solid-state structure can influence the most stable conformation. This, in turn, can affect the molecule's electronic properties and how it arranges in a thin film mdpi.comresearchgate.net. DFT calculations can map the potential energy surface as a function of the dihedral angles of the methyl groups to identify the lowest energy conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time nih.govbiointerfaceresearch.com. An MD simulation provides detailed information on the conformational changes, diffusion, and interactions of a molecule within a specific environment, such as a solvent or a protein binding site chemrevlett.com. For a material science application, MD simulations can be used to model the bulk morphology of this compound, predicting how individual molecules would pack together in a solid state. This is crucial for understanding charge transport properties in an organic semiconductor film nih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties, respectively nih.govnih.gov.

Recent advancements have integrated machine learning algorithms with QSAR/QSPR to build powerful predictive models acs.orgmdpi.com. For benzothiadiazole derivatives, machine learning models can be trained on a large dataset of known compounds to predict photophysical properties like maximum absorption and emission wavelengths for new, unsynthesized molecules acs.org.

The process involves:

Data Collection: Assembling a database of BTD derivatives with experimentally measured photophysical data.

Descriptor Calculation: Converting the chemical structure of each molecule into a set of numerical descriptors that encode information about its size, shape, and electronic features nih.gov.

Model Training: Using machine learning algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) to learn the relationship between the descriptors and the properties nih.govplu.mx.

Prediction: Using the trained model to predict the properties of new molecules, such as this compound, by simply inputting its structure.

Such models can dramatically accelerate the discovery of new materials by allowing researchers to screen vast numbers of potential structures computationally before committing to expensive and time-consuming laboratory synthesis acs.org.

Feature Importance Analysis (e.g., SHapley Additive exPlanations for Design Insights)

While specific SHapley Additive exPlanations (SHAP) analysis for this compound is not extensively documented in publicly available research, the application of such techniques to the broader class of 2,1,3-benzothiadiazole (BTD) derivatives provides valuable insights into structure-property relationships. acs.orgfigshare.comnih.gov Machine learning models, including Random Forest, LightGBM, and XGBoost, have been successfully employed to predict the maximum absorption and emission wavelengths of BTD derivatives. figshare.comnih.gov

SHAP analysis, when applied to these models, helps to elucidate the contribution of various molecular features to the predicted photophysical properties. acs.orgfigshare.com This method assigns a numerical value to each feature, quantifying its influence on the model's output. acs.org For the broader class of BTDs, studies have shown that the presence of tertiary amine substituents and the polarity of the solvent are critical factors that lead to a red-shift in emission wavelengths. acs.orgfigshare.comnih.gov This mechanistic understanding is crucial for the rational design of new BTD derivatives with tailored optical properties for applications in fields like organic photovoltaics, optoelectronics, and bioimaging. nih.gov

The insights gained from SHAP analysis on related BTD compounds suggest that for this compound, the methyl groups at the 5 and 6 positions likely play a significant role in modulating its electronic and, consequently, its photophysical properties. However, without a direct SHAP analysis on this specific molecule, the precise quantitative impact of these methyl groups remains a subject for future computational investigation. The use of interpretable machine learning techniques like SHAP is invaluable for guiding synthetic chemists in making targeted structural modifications to optimize desired characteristics. acs.org

Computational Docking and Virtual Screening Approaches in Biomolecular Systems

Prediction of Ligand-Protein Binding Modes and Affinities (e.g., STAT3-SH2 Domain)

Computational docking and virtual screening are powerful tools for identifying and optimizing potential drug candidates. In the context of this compound, a related compound, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide, was identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein through a virtual screening approach targeting its SH2 domain. researchgate.netnih.gov The STAT3 protein is a validated target in cancer therapy due to its role in tumor progression. nih.govd-nb.info

The SH2 domain of STAT3 is crucial for its dimerization and subsequent activation, making it an attractive target for inhibition. d-nb.infofrontiersin.orgnih.govscispace.com Computational docking simulations predict the preferred binding orientation of a ligand within a protein's binding site and estimate the binding affinity. For STAT3 inhibitors, docking studies have shown that compounds can bind to three subpockets of the SH2 domain, designated as PY, PY+1, and PY-X. frontiersin.org The ability of a compound to interact with these subpockets is critical for its inhibitory activity. frontiersin.org

Below is a table summarizing the binding interactions of known inhibitors with the STAT3-SH2 domain, which provides a framework for understanding the potential interactions of this compound.

| Interacting Residues | Interaction Type | Reference Compound(s) |

| Arg609 | Hydrogen Bond | 323-1, Peptidomimetics |

| Glu594 | Hydrogen Bond | 323-1 |

| Ser636 | Hydrophobic Interaction | 323-1 |

| Val637 | Hydrophobic Interaction | 323-1 |

| Ile634 | Hydrophobic Interaction | 323-1 |

| Glu638 | Hydrogen Bond | CJ-887 |

Identification of Critical Amino Acid Residues for Interaction

Molecular docking simulations not only predict binding modes but also identify the key amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. frontiersin.org For the STAT3-SH2 domain, several critical residues have been identified through computational and experimental studies of various inhibitors. frontiersin.orgnih.gov

Studies on different STAT3 inhibitors have revealed that interactions with specific amino acid residues are crucial for their inhibitory effect. For example, the inhibitor 323-1 forms a hydrogen bond with Arg609 and Glu594, and engages in hydrophobic interactions with Ile634, Ser636, and Val637. frontiersin.org Another inhibitor, CJ-887, forms hydrogen bonds with the backbone of E638. nih.gov These interactions anchor the inhibitors within the binding site and disrupt the natural dimerization of STAT3. nih.govscispace.com

The table below lists some of the key amino acid residues in the STAT3-SH2 domain that are critical for ligand binding, as identified from studies of various inhibitors.

| Amino Acid Residue | Location in Binding Site | Potential Interaction Type |

| Arg609 | pY pocket | Hydrogen Bond, Electrostatic |

| Glu594 | Near pY pocket | Hydrogen Bond |

| Ile634 | pY+1 pocket | Hydrophobic |

| Ser636 | pY+1 pocket | Hydrophobic, Hydrogen Bond |

| Val637 | pY+1 pocket | Hydrophobic |

| Glu638 | Near pY+1 pocket | Hydrogen Bond |

Advanced Applications of 5,6 Dimethyl 1,2,3 Benzothiadiazole in Materials Science

Organic Optoelectronic and Semiconductor Materials

The integration of tailored organic molecules into electronic devices is a rapidly advancing field. The unique properties of the 5,6-Dimethyl-1,2,3-benzothiadiazole moiety suggest its potential as a building block in various organic optoelectronic and semiconductor materials. However, a detailed examination of the scientific literature indicates that specific research on the application of this compound in these areas is limited. While the broader class of benzothiadiazoles has been extensively studied, data directly pertaining to the 5,6-dimethyl isomer is scarce.

Integration into Organic Light-Emitting Diodes (OLEDs)

The application of benzothiadiazole derivatives in Organic Light-Emitting Diodes (OLEDs) is well-documented, with their electron-accepting nature contributing to the performance of emissive layers. These derivatives are known to be important acceptor units in the development of photoluminescent compounds for OLEDs. researchgate.net For instance, donor-acceptor-donor type molecules incorporating benzothiadiazole have been explored as emitters. researchgate.net Research on related 5,6-difluorobenzo[c] researchgate.netrsc.orgmdpi.comthiadiazole derivatives has shown promising results for deep-red to near-infrared (NIR) fluorescent OLEDs, achieving a maximum external quantum efficiency (EQE) of 5.75%. frontiersin.org

Application in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Benzothiadiazole-based materials are frequently employed in organic photovoltaics (OPVs) and organic solar cells (OSCs) due to their ability to act as strong electron acceptors, facilitating charge separation and transport. researchgate.net For example, a high molecular weight benzodithiophene-benzothiadiazole copolymer has been used to fabricate single-junction bulk-heterojunction solar cells with a power conversion efficiency of 9.4%. nih.gov Furthermore, polymer semiconductors incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have demonstrated encouraging power conversion efficiencies of 4.15% in polymer:fullerene solar cells. nih.gov

Despite the promising results for the broader class of benzothiadiazole derivatives, there is a lack of specific research and performance data on OPVs and OSCs that utilize this compound as a component. The specific impact of the 5,6-dimethyl substitution on the photovoltaic properties, such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE), has not been reported.

Development for Organic Field-Effect Transistors (OFETs)

The electron-withdrawing properties of the benzothiadiazole core make it a suitable component for n-type and ambipolar organic field-effect transistors (OFETs). researchgate.net Research on copolymers containing 2,1,3-benzothiadiazole (B189464) has demonstrated their potential in OFETs. For instance, copolymers incorporating a 5,6-dicyano-2,1,3-benzothiadiazole acceptor unit have shown electron mobilities of 0.031 cm²/Vs, which was significantly improved to 0.4 cm²/Vs by using a 6-fluoro-5-cyano-2,1,3-benzothiadiazole acceptor. nih.gov

However, specific studies detailing the synthesis and characterization of OFETs based on this compound are absent from the current literature. Consequently, there is no available data on the charge carrier mobility, on/off ratio, and threshold voltage for such devices.

Use in Dye-Sensitized Solar Cells (DSSCs) and Electrochromic Devices

Benzothiadiazole derivatives have been successfully utilized as photosensitizers in dye-sensitized solar cells (DSSCs). Their strong electron-accepting nature and ability to be incorporated into donor-π-acceptor (D-π-A) architectures are highly advantageous. Studies on various benzothiadiazole-based dyes have reported power conversion efficiencies ranging from 7.0% to as high as 10.9% in co-sensitization approaches. rsc.orgnih.gov For example, a D-π-A dye containing a benzothiadiazole unit achieved a power conversion efficiency of 7.7%. researchgate.net

While these results are promising for the benzothiadiazole class, there is no specific data available for DSSCs employing dyes derived from this compound. The following table summarizes the performance of some representative benzothiadiazole-based DSSCs to provide a comparative context.

Table 1: Performance of Representative Benzothiadiazole-Based Dye-Sensitized Solar Cells

| Dye Structure | Voc (mV) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|

| D1 (benzothiadiazole with EDOT bridge) | 574 | 2.58 | 64.5 | 1.0 | researchgate.net |

| D2 (D1 with additional phenyl ring) | 683 | 15.51 | 72.5 | 7.7 | researchgate.net |

| Various Benzothiadiazole Dyes | - | - | - | 7.0 - 9.8 | rsc.org |

In the realm of electrochromic devices, benzothiadiazole derivatives are also of interest. However, specific research on the electrochromic properties of materials derived from this compound is not currently available.

Luminescent Probes and Optical Sensing Devices

The inherent fluorescence of the benzothiadiazole core makes it an attractive scaffold for the development of luminescent probes and sensors.

Design and Synthesis of Chromogenic and Fluorogenic Chemosensors

The 2,1,3-benzothiadiazole (BTD) core is a versatile building block for designing chromogenic and fluorogenic chemosensors. mdpi.com A common synthetic strategy involves the modification of the BTD core, for example, through the synthesis of 5,6-diamino-BTD from 5,6-dinitro-BTD. mdpi.com These amino derivatives can then serve as precursors for a variety of heterocyclic systems with sensing capabilities.

While the general synthetic pathways to functionalized benzothiadiazoles are established, the literature lacks specific examples of chromogenic and fluorogenic chemosensors derived directly from this compound. The synthesis of a novel series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives has been reported, but their application as chemosensors was not the focus of the study. nih.gov The development of chemosensors based on the this compound scaffold for the detection of specific analytes remains an open area for research.

Mechanisms of Analyte Detection (Anionic, Cationic, and Neutral)

Derivatives of 2,1,3-benzothiadiazole are widely employed as fluorophores in sensors for various analytes. mdpi.com The detection mechanisms are typically based on photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). The BTD core functions as an excellent electron-acceptor, and when combined with an electron-donating unit, it creates a system sensitive to external stimuli. mdpi.com

Cationic Detection: BTD-based sensors can detect metal cations. For example, a luminescent metal-organic framework (LMOF) incorporating a BTD derivative was designed for the turn-on detection of Al³⁺ and Ga³⁺ ions. rsc.orgbldpharm.com The mechanism involves the interaction of the metal ions with the framework, leading to a significant enhancement of fluorescence. rsc.orgbldpharm.com Other sensors have been developed for detecting ions like Hg²⁺ and Fe²⁺ through mechanisms that involve specific binding interactions that modulate the ICT or PET processes within the molecule. epa.gov

Anionic Detection: The electron-deficient nature of the BTD core can be harnessed to detect anions. Sensors for anions like cyanide or fluoride (B91410) often operate via mechanisms involving hydrogen bonding interactions or nucleophilic attack on a specific site of the BTD-derivative, which perturbs the electronic structure and results in a measurable change in color or fluorescence.

Neutral Analyte Detection: BTD derivatives have also been engineered to detect neutral molecules. A notable example is an LMOF based on a cadmium(II) and a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand, which demonstrated effective luminescence quenching for the detection of the toxic polyphenol, gossypol. lookchem.commdpi.com The proposed mechanism for this detection is a photoinduced electron transfer from the analyte to the excited state of the LMOF. lookchem.commdpi.com

Polymeric and Supramolecular Architectures

There is no specific research available on the use of This compound in low band gap copolymers for enhanced charge transport. This field is dominated by copolymers synthesized with the 2,1,3-benzothiadiazole (BTD) acceptor unit.

The "donor-acceptor" (D-A) approach is a cornerstone strategy for creating low band gap polymers with high charge carrier mobilities, suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov In this molecular design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. The 2,1,3-benzothiadiazole unit is a popular choice for the acceptor moiety due to its strong electron-withdrawing nature, which helps to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting copolymer, thereby reducing the band gap. rsc.orgnih.gov

Research on copolymers combining indacenodithiophene (IDT) as the donor and BTD as the acceptor (IDTBT) has shown that even without a highly crystalline structure, these materials can exhibit outstanding charge carrier mobility. nih.govresearchgate.net The torsion-free, ribbon-like conformation of the polymer backbone facilitates efficient intrachain charge transport, while specific interchain interactions, such as π-π interactions between BTD units, provide pathways for interchain charge hopping. nih.govresearchgate.net The introduction of a BTD unit into a naphthalene (B1677914) diimide (NDI)-based polymer was shown to improve charge transport in field-effect transistors and enhance the efficiency of molecular doping. rsc.org

| Polymer System | Donor Unit | Acceptor Unit | Key Finding for Charge Transport | Reference |

|---|---|---|---|---|

| DTS-BTD Copolymers | Dithienosilole (DTS) | 2,1,3-Benzothiadiazole (BTD) | Achieved hole mobilities up to 0.1 cm²/Vs in OFETs. | nih.gov |

| IDTBT | Indacenodithiophene (IDT) | 2,1,3-Benzothiadiazole (BTD) | High charge carrier mobility in a largely amorphous structure due to ribbon-like chain conformation and BT-BT interchain interactions. | nih.govresearchgate.net |

| NDI-Thiophene-BTD | Naphthalene diimide (NDI) / Thiophene (B33073) | 2,1,3-Benzothiadiazole (BTD) | Incorporation of BTD improves charge transport and doping efficiency. | rsc.org |

While there are no specific examples of LMOFs constructed from This compound in the provided search results, the design and synthesis of LMOFs using other benzothiadiazole derivatives are well-documented. The 2,1,3-BTD core is an excellent luminophore and can be incorporated into organic ligands to build fluorescent MOFs for applications like chemical sensing. mdpi.comnih.gov

The design strategy involves synthesizing organic linker molecules that contain the BTD fluorophore and also possess coordinating groups (like carboxylates or imidazoles) that can bind to metal ions or clusters. The self-assembly of these metal centers and organic linkers under solvothermal conditions leads to the formation of a porous, crystalline framework. mdpi.com The luminescent properties of the resulting LMOF can originate from the organic ligand, the metal ion (especially for lanthanides), or a combination of both through energy transfer. nih.gov

For example, a cadmium-based MOF was synthesized using 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole as one of the ligands. lookchem.commdpi.com This MOF exhibited bright luminescence with a quantum yield of 20% and was used as a sensor for gossypol. lookchem.commdpi.com Another example is a europium-based MOF built with 4,4'-(benzo[c] rsc.orgnih.govchemnet.comthiadiazole-4,7-diyl)dibenzoic acid, which was developed as a turn-on luminescent sensor for specific metal cations. rsc.orgbldpharm.com

| LMOF Name/System | BTD-based Ligand | Metal Ion | Key Feature/Application | Reference |

|---|---|---|---|---|

| JXUST-11 | 4,4'-(benzo[c] rsc.orgnih.govchemnet.comthiadiazole-4,7-diyl)dibenzoic acid | Eu³⁺ | Turn-on luminescent sensor for Al³⁺ and Ga³⁺. | rsc.orgbldpharm.com |

| Cadmium-im₂btd MOF | 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole (im₂btd) | Cd²⁺ | Luminescence quenching sensor for gossypol. Quantum yield of 20%. | lookchem.commdpi.com |

Rational Design Principles for Optoelectronic Property Enhancement

Rational design principles for enhancing optoelectronic properties have not been specifically applied to This compound . However, these principles are extensively used for the 2,1,3-benzothiadiazole (BTD) system. The BTD unit itself is a strong electron-withdrawing group, making it a fundamental component in D-A type materials. nih.gov

Enhancing the electron-withdrawing strength of the BTD unit and extending the π-conjugation of the molecule are two key strategies to fine-tune optoelectronic properties for applications in solar cells and OLEDs.

Engineering Electron-Withdrawing Units: The properties of the BTD core can be modified by attaching additional electron-withdrawing groups, such as fluorine or cyano (-CN) groups. Fluorination, for instance, can lower the HOMO and LUMO energy levels, which is beneficial for improving the open-circuit voltage in organic solar cells and enhancing air stability.

Extending π-Conjugation: Extending the π-conjugated system by adding aromatic rings or π-spacers (like thiophene) to the BTD core is a common strategy. nih.gov This extension leads to greater electron delocalization, which typically results in a red-shift in the absorption spectrum (absorbing longer wavelengths of light) and a reduction of the material's band gap. nih.gov For instance, synthesizing BTD derivatives with fused phenazine (B1670421) or quinoxaline (B1680401) rings creates highly conjugated, rigid structures with valuable optical and electronic properties. mdpi.com

Specific strategies for tuning the optical properties of This compound are not detailed in existing research. The tuning of absorption and emission in the 2,1,3-benzothiadiazole (BTD) family is a well-explored area, crucial for creating materials for OLEDs, sensors, and bioimaging.

The absorption and emission wavelengths of BTD derivatives are strongly dependent on the electronic nature and substitution pattern of the groups attached to the BTD core. By strategically placing electron-donating and electron-withdrawing groups, the energy of the ICT band can be precisely controlled.

Substitution Position: The photophysical properties are highly dependent on the position of the substituents on the benzene (B151609) ring of the BTD core. Synthesizing a series of unsymmetrically substituted BTDs has demonstrated that the emissive behavior is strongly influenced by the substituent pattern (e.g., C4-, C5-, C4,C5-, etc.).

Donor-Acceptor Strength: Increasing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor group in a D-A type BTD molecule generally leads to a bathochromic (red) shift in both absorption and emission spectra. This allows for color tuning across the visible spectrum. For example, three different small molecules based on a BTD core achieved green, blue, and red emission simply by changing the aryl substituents attached at the 4 and 7 positions.

LMOF Formation: Incorporating BTD-based ligands into LMOFs can also tune emission wavelengths. The coordination to a metal center can alter the ligand's electronic structure and restrict its molecular vibrations, often leading to a hypsochromic (blue) shift in emission compared to the free ligand and an increase in quantum yield. lookchem.commdpi.com For example, a Cd²⁺-based MOF with a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand exhibited an emission maximum at 500 nm, which was a 38 nm blue shift compared to the free ligand. lookchem.com

Mechanistic Investigations of Biological Interactions of 5,6 Dimethyl 1,2,3 Benzothiadiazole Derivatives

Molecular Mechanisms of Enzyme Inhibition

The capacity of 5,6-dimethyl-1,2,3-benzothiadiazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. However, the extent of research varies across different enzyme targets.

Inhibition of Fungal Cytochrome P450 14α-Demethylase (CYP51)

Cytochrome P450 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a key target for antifungal drugs. semanticscholar.orgnih.gov While azole-containing compounds are well-known inhibitors of CYP51, semanticscholar.orgnih.govnih.gov a review of the available scientific literature reveals no specific studies on the inhibitory activity of this compound derivatives against this enzyme. Research has been conducted on other benzothiazole (B30560) derivatives and various heterocyclic compounds as potential CYP51 inhibitors, but direct evidence for the titular compound is currently lacking. nih.gov

Cholinesterase (AChE and BChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy in the management of Alzheimer's disease. researchgate.netnih.gov While numerous studies have explored the cholinesterase inhibitory potential of various benzothiazole, benzothiazolone, and other heterocyclic derivatives, ijrpc.commdpi.com there is no specific research available on the inhibition of AChE or BChE by this compound derivatives. The existing literature focuses on related but structurally distinct chemical scaffolds.

Modulating Protein-Protein Interactions (PPIs)

A significant area of investigation for benzothiadiazole derivatives has been their ability to interfere with protein-protein interactions, particularly within the STAT3 signaling pathway.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) SH2 Domain

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a crucial mediator of oncogenic signaling, and its inhibition is a validated anticancer strategy. nih.govibmc.msk.ru The SH2 domain of STAT3 is essential for its activation and dimerization. A derivative of the core structure, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide (referred to as compound 1 in the source literature), has been identified as a direct inhibitor of STAT3. nih.gov This identification was achieved through a virtual screening approach targeting the STAT3-SH2 domain. nih.gov Further investigation revealed that this compound exhibits significant inhibitory activity in an AlphaScreen-based assay. nih.gov The mechanism is thought to involve interaction with cysteine residues located around the SH2 domain. nih.gov

| Compound | Target | IC50 (µM) | Assay Method |

|---|---|---|---|

| 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide | STAT3 | 15.8 ± 0.6 | AlphaScreen |

Disruption of STAT3 Homodimerization Pathways

The biological function of STAT3 is contingent upon its ability to form homodimers, a process mediated by the reciprocal binding of the SH2 domain of one STAT3 monomer to a phosphorylated tyrosine residue on another. ibmc.msk.rucardiff.ac.uk By targeting the SH2 domain, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide effectively disrupts this crucial homodimerization step. nih.gov This disruption is a key mechanism for inhibiting the downstream signaling cascade that leads to gene transcription and subsequent malignant transformation. ibmc.msk.rucardiff.ac.uk The interaction of the compound with the SH2 domain prevents the protein-protein interactions necessary for the formation of the active STAT3 dimer. nih.govcumhuriyet.edu.tr

Interactions with Nucleic Acids and Cellular Processes

The biological effects of benzothiadiazole derivatives also extend to interactions with nucleic acids and the modulation of fundamental cellular processes like apoptosis and the cell cycle.

Research into a related, but distinct, benzothiazole derivative has shown that it can induce DNA damage, leading to a significant arrest of the cell cycle in the G2/M phase. nih.govfrontiersin.org This cell cycle arrest is a consequence of elevated levels of reactive oxygen species (ROS) and subsequent DNA double-strand breaks. frontiersin.org Furthermore, treatment with this specific benzothiazole derivative led to a decrease in mitochondrial membrane potential and the activation of apoptosis. nih.govfrontiersin.org

Another study on a novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, a different benzothiazole derivative, demonstrated its ability to induce apoptosis in colorectal cancer cells through the intrinsic mitochondrial pathway. nih.gov This was associated with an increase in ROS generation and the loss of mitochondrial transmembrane potential. nih.gov

Investigations into a 4-(1H-benzimidazol-2-yl)-7-bromo-2,1,3-benzothiodiazole derivative indicated a moderate binding affinity to DNA, suggesting it acts as a groove binder. jrespharm.com However, this particular compound did not show significant antiproliferative activity in the tested cancer cell lines. jrespharm.com

It is critical to note that these findings on DNA interaction and cellular process modulation pertain to derivatives of benzothiazole or other benzothiadiazole structures, and not specifically to this compound.

Induction of Apoptosis and Cell Cycle Modulation at the Molecular Level

A significant body of research points to the induction of apoptosis, or programmed cell death, as a primary mechanism of the anticancer activity of benzothiadiazole derivatives.

A recent study in 2025 focused on a series of novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives, with a key compound being N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4g). nih.gov This compound, which incorporates the 5,6-dimethylbenzothiazole moiety, was tested for its antiproliferative activity against HT-1376 bladder carcinoma and HT-29 colorectal carcinoma cells. nih.gov The study found that compound 4g induced apoptosis and led to an accumulation of cells in the G2 phase of the cell cycle in HT-1376 cells, particularly when used in combination with cisplatin. nih.gov A significant increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade, was also observed. nih.gov

The general mechanism for apoptosis induction by benzothiazole derivatives often involves the mitochondrial intrinsic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins. nih.gov Pro-apoptotic signals lead to the permeabilization of the mitochondrial membrane and the release of cytochrome c. nih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the effector caspase-3, culminating in the dismantling of the cell. nih.gov Some benzothiazole derivatives have been shown to promote the accumulation of reactive oxygen species (ROS) in cancer cells, which can trigger the mitochondrial apoptotic pathway. nih.gov

The table below summarizes the findings for compound 4g, a derivative containing the 5,6-dimethylbenzothiazole core.

| Compound | Cell Line | IC50 (24h) | Effect on Cell Cycle | Apoptotic Pathway |

| Compound 4g | HT-1376 | 26.51 µM | G2 phase accumulation | Increased caspase 3/7 activity |

Elucidation of Novel and Unexpected Interaction Mechanisms (e.g., Cysteine Residue Binding)

While DNA interaction and apoptosis induction are common mechanisms for anticancer agents, the diverse chemistry of benzothiadiazole derivatives allows for other, more novel interactions. At present, there is no specific research available detailing the binding of this compound to cysteine residues. However, this remains a plausible mechanism given the electrophilic nature that can be engineered into the benzothiadiazole scaffold, making it susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. Such a covalent interaction could irreversibly inhibit the function of key enzymes or regulatory proteins involved in cancer cell proliferation and survival.

Further research is required to explore these novel mechanisms for this compound and its derivatives to fully understand their therapeutic potential.

Future Perspectives and Emerging Research Avenues for 5,6 Dimethyl 1,2,3 Benzothiadiazole

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 5,6-Dimethyl-1,2,3-benzothiadiazole and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research on related benzothiazole (B30560) and benzothiadiazole compounds highlights several sustainable strategies that are applicable. researchgate.netnih.gov A key precursor, 4,5-dimethyl-1,2-phenylenediamine, is a known starting point for creating the 5,6-dimethyl-substituted ring system. mdpi.com

Future methodologies will likely focus on:

Eco-friendly Catalysts: Shifting from traditional metal catalysts to more benign and reusable options. For instance, the use of heterogeneous catalysts like SnP₂O₇ has proven effective in synthesizing benzothiazoles with high yields and short reaction times, and such catalysts could be adapted for benzothiadiazole synthesis. nih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. An example is the cyclization of sulfamide substrates, which proceeds efficiently to create the heterocyclic core. nih.gov

Exploration of Novel Multifunctional Materials Incorporating Benzothiadiazole Scaffolds

The benzothiadiazole (BTD) scaffold is a well-established electron-accepting unit used in the development of optoelectronic materials. researchgate.netmdpi.com The introduction of dimethyl groups at the 5 and 6 positions offers a strategic tool for fine-tuning the electronic and physical properties of these materials, such as solubility and molecular packing. researchgate.net

Emerging research is focused on incorporating the this compound unit into:

Organic Electronics: As components in donor-acceptor (D-A-D) type small molecules and conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.com The dimethyl groups can enhance processability and influence the HOMO/LUMO energy levels of the resulting materials. researchgate.net

Fluorescent Probes and Sensors: The inherent fluorescence of the BTD core can be modulated by the dimethyl substituents. researchgate.net This allows for the design of specialized probes for bioimaging or detecting specific analytes with high sensitivity. mdpi.com

Luminescent Materials: The compound can be used as a dopant in polymer matrices, such as poly(methyl methacrylate) (PMMA), to create novel solid-state luminescent materials. mdpi.com

Advancing the Understanding of Complex Biomolecular Interaction Networks

Recent studies have identified derivatives of 5,6-dimethyl-benzothiadiazole as biologically active agents, opening avenues for therapeutic development. A significant area of future research involves mapping their interactions within complex biological systems.

A key finding identified 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide as a potential direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a validated anticancer target. mdpi.com The study revealed that this compound exhibits significant inhibitory activity, and further investigation shed light on its unique mechanism of interaction, which includes binding to cysteine residues near the STAT3-SH2 domain. mdpi.com

Future research will likely involve:

Target Identification and Validation: Using proteomics and chemical biology approaches to identify other potential protein targets of this compound.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, for instance, how they modulate signaling pathways like the STAT3 pathway.

Structure-Activity Relationship (SAR): Synthesizing and testing a library of derivatives to understand how modifications to the core structure impact biological activity and selectivity. mdpi.comresearchgate.net

A recent study designed and synthesized a series of benzothiazole analogues containing a 1,3,4-thiadiazole (B1197879) moiety, including a compound with a 5,6-dimethylbenzo[d]thiazol-2-yl group. One derivative, in particular, showed promising antiproliferative activity against bladder carcinoma cells. nih.gov

| Compound Derivative | Target/Activity | Cell Line | IC₅₀ (µM) |

| 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide | STAT3 Inhibition | - | 15.8 ± 0.6 |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Antiproliferative | HT-1376 (Bladder Carcinoma) | 26.51 |

This table presents data for derivatives of the core compound, illustrating the biological potential of the 5,6-dimethyl-substituted scaffold. Data sourced from mdpi.comnih.gov.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The design of novel this compound derivatives with specific properties is being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can predict molecular properties, saving significant time and resources compared to traditional trial-and-error synthesis and testing.

Recent studies on the broader class of 2,1,3-benzothiadiazole (B189464) (BTD) derivatives have successfully used ML models to forecast their photophysical properties, such as maximum absorption and emission wavelengths. acs.orgnih.gov These models can handle complex structure-property relationships that are challenging to predict with conventional methods. nih.gov

Key aspects of this emerging field include:

Predictive Modeling: Using algorithms like Random Forest, LightGBM, and XGBoost to build models trained on existing data from BTD derivatives. nih.gov These models have achieved high accuracy in predicting key photophysical characteristics. acs.orgnih.gov